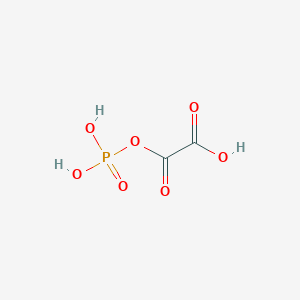
Oxalyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalyl phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive and unstable molecule that is synthesized through a complex process. In
Aplicaciones Científicas De Investigación
Oxalyl phosphate has been studied extensively for its potential applications in scientific research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of organic compounds and the modification of biomolecules. It has also been used in the development of new materials and in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of oxalyl phosphate is complex and not fully understood. It is known to react with a variety of biomolecules, including proteins and nucleic acids. It is thought to form covalent bonds with these molecules, leading to changes in their structure and function. The exact mechanism of action is still the subject of ongoing research.
Efectos Bioquímicos Y Fisiológicos
Oxalyl phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to cause DNA damage and to induce apoptosis in certain cell types. The exact biochemical and physiological effects of oxalyl phosphate are still the subject of ongoing research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of oxalyl phosphate in lab experiments has several advantages and limitations. One advantage is its high reactivity, which makes it useful in a variety of chemical reactions. However, its instability and reactivity also make it difficult to handle and store. Additionally, the potential toxicity of oxalyl phosphate must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research on oxalyl phosphate. One area of research could focus on the development of new synthetic routes for the compound, which could make it more accessible to researchers. Another area of research could focus on the development of new applications for oxalyl phosphate, such as in the study of enzyme kinetics or the modification of biomolecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of oxalyl phosphate, as well as its potential toxicity.
Métodos De Síntesis
Oxalyl phosphate is synthesized through a multistep process that involves the reaction of oxalyl chloride with phosphorus pentoxide. The resulting product is a highly reactive and unstable molecule that must be handled with care. The synthesis process is complex and requires specialized equipment and expertise.
Propiedades
Número CAS |
110403-67-3 |
|---|---|
Nombre del producto |
Oxalyl phosphate |
Fórmula molecular |
C2H3O7P |
Peso molecular |
170.01 g/mol |
Nombre IUPAC |
2-oxo-2-phosphonooxyacetic acid |
InChI |
InChI=1S/C2H3O7P/c3-1(4)2(5)9-10(6,7)8/h(H,3,4)(H2,6,7,8) |
Clave InChI |
GDCDGEKZLMVRIQ-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)OP(=O)(O)O)O |
SMILES canónico |
C(=O)(C(=O)OP(=O)(O)O)O |
Sinónimos |
Oxalyl phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



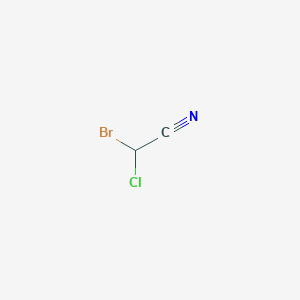

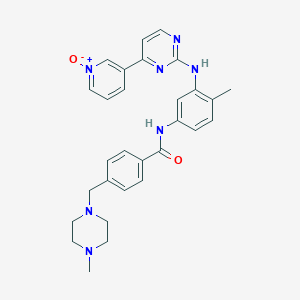
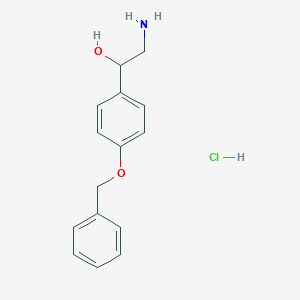
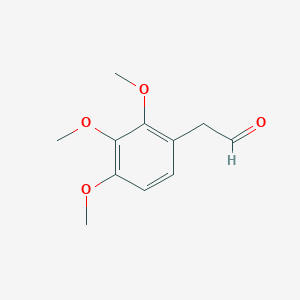
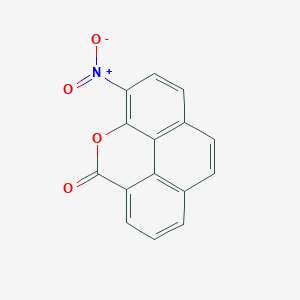
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)
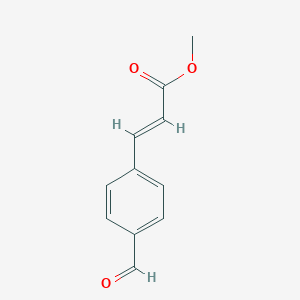
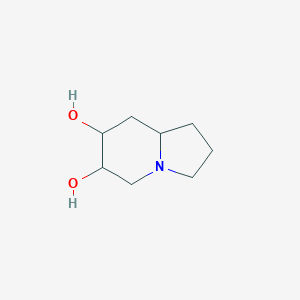
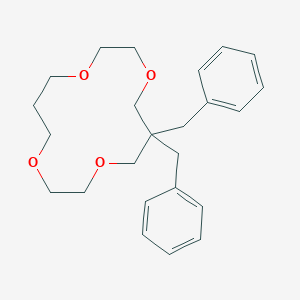
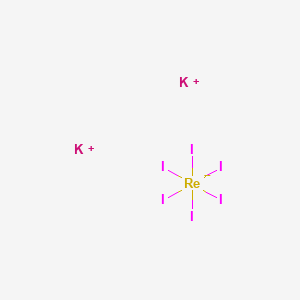
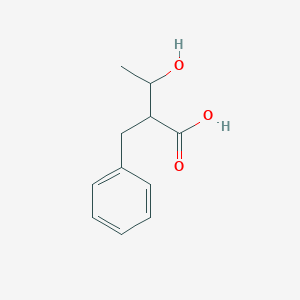
![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)